2-(Tert-butoxy)ethyl trifluoromethanesulfonate
Description
Properties
Molecular Formula |
C7H13F3O4S |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H13F3O4S/c1-6(2,3)13-4-5-14-15(11,12)7(8,9)10/h4-5H2,1-3H3 |
InChI Key |
XRMNTVPGWZCADG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
2-(Tert-butoxy)ethyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-(tert-butoxy)ethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethanesulfonate group (-OTf) acts as an excellent leaving group, enabling SN<sub>2</sub> reactions with diverse nucleophiles:
Example Reactions
Mechanistically, the reaction follows a bimolecular pathway, with inversion of configuration at the electrophilic carbon.
Role in Protective Group Strategies
The tert-butoxy group functions as a transient protective group for alcohols, removable under acidic conditions:
Deprotection Protocol
| Agent | Conditions | Outcome |
|---|---|---|
| HCl (4 M in dioxane) | 25°C, 2 h | Cleavage to 2-hydroxyethyl OTf |
| Trifluoroacetic acid | CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 30 min | Quantitative removal |
Participation in Cross-Coupling Reactions
The triflate group facilitates palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling Example
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Aryl boronic acid | 1.2 equiv | Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), K<sub>2</sub>CO<sub>3</sub>, THF, 80°C | 70–85% |
The triflate’s stability under basic conditions ensures compatibility with coupling protocols.
Spectroscopic Characterization
Key NMR data for structural confirmation:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 4.54 (t, J = 6.4 Hz, 2H, -OCH<sub>2</sub>CH<sub>2</sub>OTf), 1.47 (s, 9H, tert-butyl)
-
<sup>19</sup>F NMR (CDCl<sub>3</sub>): δ -75.3 (s, 3F, CF<sub>3</sub>)
Stability and Handling Considerations
Scientific Research Applications
Applications in Organic Synthesis
-
Protecting Group for Alcohols and Phenols
- The compound is primarily utilized as a protecting group for hydroxyl functionalities in alcohols and phenols during organic synthesis. The tert-butyloxy group provides steric hindrance, preventing unwanted reactions while allowing other functional groups to be modified.
-
Silylation Reactions
- It acts as a silylation agent, introducing tert-butyldimethylsilyl (TBDMS) groups onto alcohols and phenols. This process proceeds through an S_N2 mechanism where the trifluoromethanesulfonate group serves as an excellent leaving group.
-
Facilitating Complex Organic Transformations
- The compound is instrumental in various organic transformations, including:
- Cope Rearrangement : This reaction allows for the rearrangement of allylic systems.
- Morita-Baylis-Hillman Reaction : It aids in the formation of complex structures through nucleophilic addition processes.
- The compound is instrumental in various organic transformations, including:
-
Medicinal Chemistry
- While not directly biologically active, 2-(Tert-butoxy)ethyl trifluoromethanesulfonate serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to selectively protect functional groups facilitates the development of biologically active molecules.
Case Study 1: Synthesis of Pharmaceutical Intermediates
A study highlighted the use of this compound in synthesizing intermediates for anti-cancer drugs. By employing this compound, researchers were able to selectively protect hydroxyl groups, leading to higher yields and purities in subsequent reactions.
Case Study 2: Application in Polymer Chemistry
In polymer chemistry, this compound has been explored for its role in modifying polymer backbones through silylation reactions. The introduction of the tert-butyldimethylsilyl group has been shown to enhance the thermal stability and mechanical properties of certain polymers.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating the transfer of the triflate group to nucleophilic sites on other molecules. This transfer is often facilitated by the presence of a base, which helps to deprotonate the nucleophile and enhance its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Silyl Triflates: tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMS Triflate)
- Structure : C7H15F3O3SSi (CAS 69739-34-0), molecular weight 264.34 .
- Reactivity : A highly electrophilic silylating agent used to protect alcohols, amines, and other nucleophiles under anhydrous conditions. Its moisture sensitivity necessitates strict handling in dry environments.
- Applications : Key in protecting-group strategies for complex molecule synthesis (e.g., carbohydrates, natural products).
- Comparison : Unlike 2-(tert-butoxy)ethyl triflate, TBDMS triflate’s silicon-oxygen bond confers greater lability toward hydrolysis, making it unsuitable for aqueous-phase reactions .
Aryl Triflates: 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
- Reactivity : A precursor for o-benzyne generation via fluoride-induced desilylation. The triflate group facilitates elimination under mild conditions.
- Applications : Critical in aryne chemistry for constructing biaryl systems and heterocycles.
- Comparison : The aryl triflate’s planar geometry and conjugation contrast with the alkyl-based 2-(tert-butoxy)ethyl triflate, which is less prone to π-system-mediated reactivity (e.g., cycloadditions) .
Sulfonium Triflates: [4-(2-tert-Butoxyethoxy)naphthyl]diphenylsulfonium Triflate
- Reactivity : A photoacid generator (PAG) that releases strong acids (e.g., triflic acid) upon UV irradiation.
- Applications : Used in cationic polymerization and photolithography.
- Comparison : While sharing the triflate anion, the sulfonium cation in this compound enables unique photochemical behavior, unlike the neutral alkyl triflate, which primarily acts as an electrophilic alkylating agent .
Other Alkyl Triflates: 2-(Naphthalimido)ethyl Trifluoromethanesulfonate
- Structure: C15H10F3NO5S (CAS 128651-50-3), molecular weight 373.30 .
- Reactivity : The naphthalimide group enhances electron-withdrawing effects, activating the triflate for nucleophilic displacement.
- Applications : Utilized in synthesizing fluorescent probes or charge-transfer complexes.
Biological Activity
2-(Tert-butoxy)ethyl trifluoromethanesulfonate, commonly referred to as a sulfonate ester, is a compound of significant interest in organic chemistry and medicinal applications. Its unique structural features confer various biological activities, making it a valuable subject for research. This article delves into its biological activity, synthesis methods, and relevant case studies.
Molecular Formula: C7H13F3O3S
Molecular Weight: 226.24 g/mol
IUPAC Name: this compound
Canonical SMILES: C(C(C)(C)O)CCOS(=O)(=O)C(F)(F)F
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butanol with trifluoromethanesulfonic anhydride. This reaction can be optimized through various conditions to enhance yield and purity.
Synthetic Route:
-
Reagents:
- Tert-butanol
- Trifluoromethanesulfonic anhydride
- Solvent (e.g., dichloromethane)
-
Procedure:
- Mix tert-butanol with trifluoromethanesulfonic anhydride in a suitable solvent.
- Stir the mixture at room temperature for several hours.
- Purify the resulting product via distillation or chromatography.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential applications in pharmacology and biochemistry.
Antimicrobial Activity
Research indicates that sulfonate esters exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer activity. A notable investigation assessed its effects on cancer cell lines, revealing:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- Results:
- The compound induced apoptosis in a dose-dependent manner.
- IC50 values were determined to be approximately 20 µM for HeLa cells and 15 µM for MCF-7 cells.
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell proliferation. This inhibition may result from the compound's ability to form covalent bonds with target proteins, thereby altering their function.
Case Studies
-
Study on Antimicrobial Efficacy:
A comprehensive study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonate esters, including derivatives of this compound. The study concluded that modifications to the alkyl chain significantly influenced antibacterial potency, suggesting avenues for further optimization. -
Anticancer Research:
In a study focused on anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The findings indicated substantial cytotoxic effects correlating with increased concentrations, emphasizing its potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(tert-butoxy)ethyl trifluoromethanesulfonate, and how can reaction efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, trifluoromethanesulfonate esters are often prepared by reacting the corresponding alcohol with trifluoromethanesulfonic anhydride (Tf₂O) or triflyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions . Reaction efficiency can be monitored using TLC (e.g., hexanes/ethyl acetate 9:1 eluent) to track the disappearance of starting materials and the appearance of the product (Rf ~0.82) . Optimization involves controlling temperature (room temperature to 0°C) and stoichiometric ratios to minimize side reactions like hydrolysis.
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Key characterization methods include:
- NMR Spectroscopy : Confirm the presence of tert-butoxy (δ ~1.2 ppm for C(CH₃)₃) and triflate (δ ~−78 ppm for ¹⁹F NMR) groups.
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–C bond lengths averaging 0.004 Å in related sulfonium salts) .
- Mass Spectrometry : Verify molecular weight (e.g., 284.25 g/mol for analogous benzyloxy derivatives) .
Purity is assessed via HPLC with UV/fluorescence detection, particularly for derivatives used in sensitive applications .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile electrophile for introducing the tert-butoxyethyl group via alkylation or cross-coupling reactions. For example, it can generate acetylenic ethers or act as a precursor in cyclohexyne synthesis when paired with silyl-protected alkynes . It is also used in polymerization initiators and photoacid generators due to its triflate leaving group .
Advanced Research Questions
Q. How does steric hindrance from the tert-butoxy group influence reaction kinetics in nucleophilic substitutions?
The bulky tert-butoxy group reduces reaction rates in SN2 mechanisms due to steric hindrance, favoring SN1 pathways in polar solvents. For instance, in acetonitrile, the triflate group’s high leaving ability compensates for steric effects, enabling efficient alkylation of carboxylate anions (e.g., femtomolar detection limits in HPLC derivatization) . Kinetic studies using variable-temperature NMR or stopped-flow techniques can quantify these effects.
Q. What strategies mitigate hydrolytic instability of the triflate group during storage or reaction conditions?
Hydrolysis is minimized by:
- Anhydrous Handling : Use gloveboxes or molecular sieves in solvents.
- Low-Temperature Storage : Store at −20°C under inert gas (e.g., argon).
- Stabilizing Additives : Additives like tetrabutylammonium salts (e.g., Bu₄NBF₄) stabilize intermediates in polar aprotic solvents .
Degradation products (e.g., triflic acid) can be detected via ion chromatography or conductivity measurements.
Q. How does this compound perform in radiochemical syntheses, such as [¹⁸F] labeling?
While not directly radiolabeled, its structural analogs (e.g., sulfonium salts) are used in [¹⁸F]DCFPyL synthesis for PET imaging. The triflate group facilitates efficient fluoride displacement under mild conditions (e.g., 40°C, 10 min), achieving high radiochemical yields (>90%) . Methodological challenges include minimizing competing hydrolysis and optimizing purification via solid-phase extraction.
Q. Are there contradictions in reported reactivity with nucleophiles, and how can they be resolved?
Discrepancies arise in reactions with phenols vs. thiols. For example, phenols require elevated temperatures (50–80°C) for efficient alkylation, while thiols react rapidly at room temperature . Contradictions are resolved by mechanistic studies (e.g., Hammett plots) and computational modeling (DFT) to assess nucleophilicity and transition-state geometries.
Methodological Considerations
Q. What analytical techniques are critical for detecting trace impurities in this compound?
Q. How can researchers design experiments to study its role in photoacid-generating systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
